Homoplantaginin

概要

説明

ホモプランタギニンは、伝統的な中国医学で用いられる薬草であるシソ科のサルビア・プレベア (Salvia plebeia R. Br.) から得られるフラボノイド配糖体です。その強力な抗炎症作用と抗酸化作用により、注目を集めています。 この化合物は、血管内皮細胞の保護とアテローム性動脈硬化の抑制において有望な効果を示しています .

2. 製法

合成経路と反応条件: ホモプランタギニンは、フラボノイド配糖体を含むさまざまな化学反応によって合成できます。具体的な合成経路と反応条件は、多くの場合、特許で保護されており、専門的な化学文献に記載されています。

工業生産方法: ホモプランタギニンの工業生産は、通常、サルビア・プレベア (Salvia plebeia R. Br.) からの抽出によって行われます。 このプロセスには、溶媒抽出、精製、結晶化が含まれ、高純度のホモプランタギニンが得られます .

準備方法

Synthetic Routes and Reaction Conditions: Homoplantaginin can be synthesized through various chemical reactions involving flavonoid glycosides. The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature.

Industrial Production Methods: Industrial production of this compound typically involves extraction from Salvia plebeia R. Br. This process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .

化学反応の分析

反応の種類: ホモプランタギニンは、以下のいくつかの種類の化学反応を起こします。

酸化: さまざまな酸化された誘導体を形成するために酸化することができます。

還元: 還元反応により、化合物の還元形が生成されます。

置換: 置換反応により、分子に異なる官能基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

置換: ハロゲンやアルキル化剤など、目的の置換に応じてさまざまな試薬を使用できます。

生成される主な生成物:

科学的研究の応用

Pharmacological Properties

Homoplantaginin exhibits several pharmacological effects that contribute to its potential therapeutic applications:

- Anti-inflammatory Activity : this compound has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This property is crucial in conditions characterized by inflammation, such as atherosclerosis .

- Antioxidant Effects : The compound enhances the antioxidant response by activating the Nrf2 signaling pathway, which is vital for cellular defense against oxidative stress. This mechanism has been observed in studies involving endothelial cells exposed to oxidized low-density lipoprotein (oxLDL) .

- Vascular Protection : Research indicates that this compound protects vascular endothelial cells from damage induced by high glucose levels, which is significant for managing diabetes-related vascular complications .

Case Study 1: Atherosclerosis Inhibition

A study evaluated the effect of this compound on oxLDL-induced endothelial cell injury and atherosclerosis in apoE-/- mice. The results demonstrated that this compound significantly reduced apoptosis and inflammatory markers (ICAM-1 and VCAM-1) while promoting Nrf2 nuclear translocation, thereby inhibiting atherosclerosis progression .

Case Study 2: High Glucose-Induced Endothelial Dysfunction

In another study, this compound was tested on human umbilical vein endothelial cells (HUVECs) subjected to high glucose conditions. The findings revealed that this compound alleviated endothelial dysfunction by promoting autophagy through the AMPK/TFEB pathway, thus providing a potential therapeutic approach for diabetes-related vascular issues .

Biochemical Analysis

This compound interacts with various biomolecules, influencing several biochemical pathways:

作用機序

ホモプランタギニンは、いくつかの分子標的と経路を通じて効果を発揮します。

Nrf2経路: Nrf2抗酸化シグナル経路を活性化し、HO-1などの抗酸化タンパク質の発現を増加させます。

NF-κB経路: NF-κBの核移行を阻害し、炎症と酸化ストレスを軽減します。

類似化合物との比較

ホモプランタギニンは、その特異的な分子構造と強力な生物活性により、フラボノイド配糖体の中で独特な存在です。類似の化合物には以下があります。

ジヒドロホモプランタギニン: サルビア・プレベア (Salvia plebeia R. Br.) から得られる別のフラボノイド配糖体で、血管内皮細胞に対する保護効果が似ています。

ヘスペリジン: 抗酸化作用を持つフラボノイド。

ナリンゲニン: 抗炎症作用で知られています。

エリオディクチオール: 抗酸化作用と抗炎症作用の両方を持つことが示されています

ホモプランタギニンは、Nrf2経路の二重活性化とNF-κB経路の阻害という特徴を持つため、さらなる研究と治療開発のための有望な候補です。

生物活性

Homoplantaginin is a flavonoid glycoside primarily extracted from Salvia plebeia and other Salvia species. It has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. This article synthesizes current research findings on the biological activity of this compound, providing detailed insights into its mechanisms and potential therapeutic applications.

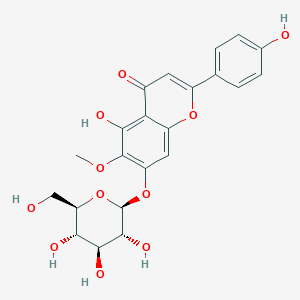

Chemical Structure and Properties

This compound is classified as a flavonoid glycoside, with the molecular formula and a molecular weight of 462.41 g/mol. Its structure includes a flavonoid backbone with glycosidic linkages that contribute to its solubility and bioactivity.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals and enhance superoxide dismutase (SOD) activity, thereby reducing cellular damage caused by oxidative stress .

2. Anti-inflammatory Effects

Research indicates that this compound possesses potent anti-inflammatory properties. It has been shown to inhibit nitric oxide (NO) production in macrophages, which is a critical mediator in inflammatory responses. The compound effectively reduces the expression of inducible nitric oxide synthase (iNOS), thereby mitigating inflammation .

Table 1: Anti-inflammatory Activity of this compound

| Study | Cell Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Tan et al. (2018) | RAW 264.7 Macrophages | 5.2 | Inhibition of NO production |

| Gu et al. (2016) | Hepatocytes | Not specified | Reduction of TNF-α and IL-6 levels |

3. Hepatoprotective Effects

This compound has demonstrated protective effects against hepatocyte injury, particularly in models of liver damage induced by toxic agents. It promotes cell viability and reduces apoptosis in liver cells, suggesting its potential as a therapeutic agent for liver diseases .

4. Neuroprotective Properties

Recent studies highlight the neuroprotective effects of this compound against conditions such as Alzheimer's disease (AD). It has been shown to reduce levels of total-tau protein and inflammatory cytokines in cerebrospinal fluid, indicating its role in mitigating neuroinflammation associated with neurodegenerative diseases .

Table 2: Neuroprotective Effects of this compound

| Study | Model | Outcome |

|---|---|---|

| ResearchGate (2022) | AD Mouse Model | Decreased tau protein levels |

| FASEB Journal (2024) | High glucose-induced endothelial cells | Inhibition of apoptosis |

5. Cardiovascular Benefits

This compound has been reported to alleviate high glucose-induced vascular injury by activating the Nrf2 pathway, which plays a vital role in cellular defense mechanisms against oxidative stress . This suggests potential applications in managing diabetes-related cardiovascular complications.

Case Studies

- Protective Effects on Hepatocytes : A study demonstrated that this compound treatment significantly reduced liver enzyme levels in a rat model of acetaminophen-induced liver injury, indicating its hepatoprotective capabilities .

- Alzheimer's Disease Model : In a controlled trial involving moderate AD patients, administration of this compound resulted in improved cognitive scores compared to control groups, alongside reduced inflammatory biomarkers .

特性

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-21-14(32-22-20(29)19(28)17(26)15(8-23)33-22)7-13-16(18(21)27)11(25)6-12(31-13)9-2-4-10(24)5-3-9/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3/t15-,17-,19+,20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLAFEGUXXHIFT-IWLDQSELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415733 | |

| Record name | Homoplantaginin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17680-84-1 | |

| Record name | Homoplantaginin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17680-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoplantaginin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017680841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoplantaginin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOPLANTAGININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/396COT90TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。